molecular formula C78H134N28O19S B583756 Aakiqasfrghmarkk CAS No. 146554-17-8

Aakiqasfrghmarkk

Cat. No. B583756
M. Wt: 1800.167
InChI Key: XCHHSUKHZKSIGY-IUUWKTEVSA-N
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Description

Aakiqasfrghmarkk is a chemical compound that has recently gained attention in the scientific community due to its potential application in various research fields. This compound has shown promising results in the synthesis of novel molecules and has been found to have significant biochemical and physiological effects. In

Scientific Research Applications

  • The Beauty and Benefits of Science : This paper discusses the broad impact of scientific research on understanding the universe and living things, and its role in creating technologies that benefit humanity (Press, 2013).

  • NIA-AA Research Framework for Alzheimer’s Disease : Focuses on using biomarkers for observational and interventional research, emphasizing the use of scientific findings for enhancing understanding and treatment of diseases (Jack et al., 2018).

  • Biomarker Expression in Cancer Therapy : Examines changes in biomarkers in response to therapy in metastatic renal cancer, highlighting the dynamic nature of scientific research in developing treatments (Sharpe et al., 2013).

  • Quality Assessment in Research Overviews : This study validates an index for assessing the scientific quality of research overviews, emphasizing the importance of rigorous methods in scientific research (Oxman & Guyatt, 1991).

  • Bioanalytical Method Validation for Biomarkers : Discusses standards and quality in biomarker assays in pharmaceutical research, underscoring the significance of methodological rigor in scientific investigations (Arnold et al., 2016).

  • Artificial Intelligence in Aging Research : Highlights the use of AI in aging research, demonstrating how modern technology is integrated into scientific research for enhanced understanding and novel discoveries (Zhavoronkov et al., 2019).

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H134N28O19S/c1-8-42(2)61(106-71(119)51(23-13-16-31-80)97-63(111)44(4)93-62(110)43(3)82)75(123)102-53(27-28-59(83)108)67(115)94-46(6)65(113)105-58(40-107)74(122)104-56(36-47-20-10-9-11-21-47)72(120)99-49(25-18-33-89-77(84)85)66(114)91-39-60(109)96-57(37-48-38-88-41-92-48)73(121)101-54(29-35-126-7)68(116)95-45(5)64(112)98-52(26-19-34-90-78(86)87)69(117)100-50(22-12-15-30-79)70(118)103-55(76(124)125)24-14-17-32-81/h9-11,20-21,38,41-46,49-58,61,107H,8,12-19,22-37,39-40,79-82H2,1-7H3,(H2,83,108)(H,88,92)(H,91,114)(H,93,110)(H,94,115)(H,95,116)(H,96,109)(H,97,111)(H,98,112)(H,99,120)(H,100,117)(H,101,121)(H,102,123)(H,103,118)(H,104,122)(H,105,113)(H,106,119)(H,124,125)(H4,84,85,89)(H4,86,87,90)/t42-,43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHHSUKHZKSIGY-IUUWKTEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H134N28O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745573
Record name L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1800.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aakiqasfrghmarkk

CAS RN

146554-17-8
Record name L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
49
Citations
KC Ko, MH Choi, SH Park - Journal of Labelled Compounds …, 2011 - Wiley Online Library
… It occurs through the addition of a phosphate group to the serine amino acid of the neurogranin peptide (AAKIQASFRGHMARKK) via the transfer of a phosphate from [γ- 32 P]ATP …
YH Lee, JW Park, YS Bae - Biochimie, 2016 - Elsevier
We have previously demonstrated that phospholipase D2 (PLD2) overexpression antagonizes protein kinase CK2 (CK2) inhibition-mediated cellular senescence. In the current paper, …
Number of citations: 26 www.sciencedirect.com
K Sonomura, H Kuyama, E Matsuo… - … Journal Devoted to …, 2009 - Wiley Online Library
… A model peptide (AAKIQASFRGHMARKK) was used for this purpose. The peptide (1 nmol) was treated in a pyridine solution containing glyoxylic acid and CuSO 4 for 30 min at room …
SH Park, KC Ko, MH Choi - 한국생물공학회학술대회, 2008 - earticle.net
… Using the mep45 gene encoding the 45 kDa major envelope protein (Mep45) of Selenomonas ruminantium, we cloned a protein-fused substrate (AAKIQASFRGHMARKK-Mep45) for …
Number of citations: 2 www.earticle.net
SC Balmert, AC Zmolek, AJ Glowacki… - Journal of Materials …, 2015 - pubs.rsc.org
The influence of electrostatic interactions and/or acylation on release of charged (“sticky”) agents from biodegradable polymer matrices was systematically characterized. We …
Number of citations: 38 pubs.rsc.org
BY Chang, KB Conroy, EM Machleder… - Molecular and Cellular …, 1998 - Taylor & Francis
To isolate and characterize proteins that interact with the unique domain and SH3 and SH2 domains of Src and potentially regulate Src activity, we used the yeast two-hybrid assay to …
Number of citations: 328 www.tandfonline.com
Y Kimura, A Kakemizu, Y Matsubara… - Journal of bioscience and …, 2009 - Elsevier
Two Ser/Thr protein kinases, SpkA and SpkB, selected from Myxococcus xanthus based on amino acid sequence similarities with the catalytic subunits of cAMP-dependent protein …
Number of citations: 3 www.sciencedirect.com
YJ Chwae, MJ Chang, SM Park, H Yoon… - The Journal of …, 2002 - journals.aai.org
In this study we investigated the molecular mechanism of the activation-induced cell death (AICD) inhibition mediated by a p70 inhibitory killer cell Ig-like receptor (KIR3DL1, also called …
Number of citations: 75 journals.aai.org
SK Lee, A Shehzad, JC Jung, JK Sonn, JT Lee… - Molecules and …, 2012 - Springer
Multidrug resistance is the phenomenon by which, after exposure to a single chemotherapeutic agent, cancer cells evade the agent’s cytotoxic effects as well as become resistant to …
Number of citations: 58 link.springer.com
A Tereba - Journal of Biomolecular Screening, 1998 - journals.sagepub.com
A rapid assay system based on incorporation of [γ- 32 P]ATP into biotinylated peptide substrates and their subsequent capture onto a high capacity streptavidin-coated membrane, SAM …
Number of citations: 5 journals.sagepub.com

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